3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile
Description
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 5-amino group, a 3-methyl group, and a sulfanyl propanenitrile side chain. The oxazole ring contributes to its aromaticity and electronic properties, while the nitrile group enhances reactivity in nucleophilic reactions. Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP-3 , which aid in precise molecular visualization and validation .
Properties
CAS No. |
140454-98-4 |
|---|---|
Molecular Formula |
C7H9N3OS |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C7H9N3OS/c1-5-6(7(9)11-10-5)12-4-2-3-8/h2,4,9H2,1H3 |
InChI Key |
GEVAJIRFXFBUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1SCCC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile typically involves the formation of the oxazole ring followed by the introduction of the sulfanyl and propanenitrile groups. One common method involves the reaction of 5-amino-3-methyl-1,2-oxazole with a suitable thiol compound under specific conditions to introduce the sulfanyl group. The nitrile group can then be introduced through a subsequent reaction with a cyanating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the sulfanyl group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to heterocyclic derivatives with analogous functional groups or cores. Key examples include the pyrazole-thiophene hybrids 7a and 7b from Molecules (2012) , synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur. Below is a detailed structural and synthetic comparison:
Key Observations:
Thiophene (in 7a/7b) offers π-conjugation advantages, whereas oxazole provides greater metabolic stability in pharmaceutical contexts.
Functional Groups :
- The nitrile group in the target compound and 7a may facilitate similar reactivity (e.g., nucleophilic additions), while 7b ’s ester group enhances hydrophilicity .
- The sulfanyl (thioether) linker in the target compound contrasts with the ketone bridges in 7a /7b , influencing molecular flexibility and solubility.
Synthesis :
- All compounds utilize sulfur-based reagents, suggesting shared strategies for introducing thiol or thioether groups. However, the target compound’s synthesis likely diverges in oxazole ring formation versus the pyrazole-thiophene coupling in 7a /7b .
Research Implications and Limitations
While structural comparisons highlight functional and synthetic parallels, empirical data on physicochemical properties (e.g., solubility, thermal stability) or bioactivity are absent in the provided evidence. Further studies using crystallographic validation tools (e.g., SHELXL , WinGX ) are recommended to elucidate conformational details and intermolecular interactions.
Biological Activity
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4OS. The compound features a propanenitrile backbone with an oxazole ring substituted by an amino group and a sulfanyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial cell walls, thereby increasing its antimicrobial potency .
Antiparasitic Effects
In studies involving Plasmodium species, compounds structurally related to this compound demonstrated antimalarial activity. For example, benzothiazole hydrazones exhibited similar mechanisms of action by inhibiting hemozoin formation in parasites . This suggests potential for this compound in treating malaria.
Cytotoxicity and Apoptosis
The compound's cytotoxic effects have been evaluated in various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways. Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to cell death in cancerous cells .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Compounds with oxazole rings often inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Cellular Membranes : The sulfanyl group may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell lysis.
- Induction of Oxidative Stress : Similar compounds have been reported to generate reactive oxygen species (ROS), contributing to their cytotoxic effects.
Case Studies
Several studies have highlighted the efficacy of oxazole derivatives:
- Antimicrobial Study : A study demonstrated that a related compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain strains .
- Antimalarial Activity : In vivo studies on murine models infected with Plasmodium yoelii showed that treatment with oxazole derivatives led to a significant reduction in parasitemia and improved survival rates compared to untreated controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
